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Real-World & Clinical Trial Efficacy of Osilodrostat

The following table summarizes key efficacy findings from recent real-world studies and clinical trial

extensions for osilodrostat.

Study /
Population

Study Type &
Timeframe

Urinary Free
Cortisol (UFC)
Normalization
Rate

Time to UFC
Normalization

Key Clinical
Improvements

Spanish
Multicenter
Study (n=37)
[1]

Real-world,

retrospective
(Median 5

months)

89.2% (Complete

response)

Median: 4
weeks (67% by
Month 1) [1]

Significant decrease in

systolic/diastolic blood
pressure; reduction in

antihypertensive
medications [1]

ILLUSTRATE
US Study
(n=34 with CD)
[2]

Real-world,
retrospective

70.0% (with pre-
treatment UFC

>ULN)

Not specified Reductions in median
UFC and late-night

salivary cortisol [2]
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Study /
Population

Study Type &
Timeframe

Urinary Free
Cortisol (UFC)
Normalization
Rate

Time to UFC
Normalization

Key Clinical
Improvements

LINC 4
Extension
(n=53) [3]

Clinical trial

extension
(Median 87.1

weeks)

72.4% at end-of-

trial [3]

Sustained

normalization
from core study

[3]

Improvements in

cardiovascular, metabolic
parameters, and physical

manifestations of CD
were maintained or

improved [3]

LINC 3
Extension
(n=106) [4]

Clinical trial

extension
(Median 130

weeks)

81% at week 72

[4]

Sustained

normalization
from core study

[4]

Maintenance of

improvements in
cardiometabolic

parameters, physical
manifestations, and

quality of life [4]

Head-to-Head Comparison with Metyrapone

While no direct clinical trials exist, a 2025 Matching-Adjusted Indirect Comparison (MAIC) provides a

statistical comparison between osilodrostat and metyrapone. This method reweights patient-level data from

osilodrostat trials to match the baseline characteristics of patients in the metyrapone trial, allowing for an

estimated treatment effect [5].

Complete Response (UFC ≤ Upper Limit of Normal) [5] [6]:

At Week 12: Patients on osilodrostat had 2.75 to 3.43 times greater odds of achieving normal

cortisol levels than those on metyrapone.
At Week 24: The odds ratio for complete response was 3.28 for osilodrostat versus metyrapone.

At Week 36: The odds of complete response were 7.57 to 10.50 times greater with osilodrostat.

This analysis demonstrates that osilodrostat is a statistically more efficacious treatment option for

normalizing cortisol levels over time compared to metyrapone [5] [6].
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Experimental Protocols & Key Methodologies

For transparency and reproducibility, here are the core methodologies from the cited studies:

Spanish Multicenter Study Design [1]:

Type: Retrospective, multicenter real-world study.

Patients: 37 adults with Cushing's Disease from multiple Spanish centers.
Intervention: Osilodrostat treatment (starting in monotherapy or combination therapy).

Primary Endpoint: Proportion of complete responders (UFC < upper limit of normal and/or
development of adrenal insufficiency).

Data Collection: Secondary data collection of anonymized patient data from the SPAIN-
CUSHING database.

Matching-Adjusted Indirect Comparison (MAIC) Methodology [5] [6]:

Method: Unanchored MAIC to synthesize relative treatment effects.
Data Sources: Patient-level data from LINC-3 and LINC-4 trials (osilodrostat) vs. published

aggregate data from the PROMPT trial (metyrapone).
Adjustment: Patient-level data from osilodrostat trials were reweighted to match the baseline

characteristics (age, sex, time since diagnosis, mean UFC) of the metyrapone trial population.
Outcome Estimation: Weighted logistic regression models provided relative effect estimates

as Odds Ratios (ORs).

Mechanism of Action and Clinical Management
Pathway

The diagram below illustrates osilodrostat's mechanism and the typical clinical management workflow

based on expert consensus [7] and clinical data.
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Mechanism of Action Clinical Management Pathway

Osilodrostat

Inhibits 11β-Hydroxylase
(CYP11B1)

Blocked Cortisol Synthesis

Reduced Urinary Free Cortisol
(UFC) Levels

Patient Preparation & Baseline Tests
(ECG, UFC, Serum Cortisol, Potassium)

Initiate Osilodrostat
(Start: 2 mg twice daily)

Titrate Dose
(Increment by 1-2 mg every 2-4 weeks

based on UFC & tolerability)

Maintenance & Monitoring
(Regular UFC, clinical symptoms,

and adverse event checks)
Manage Adverse Events

If AE occurs Dose adjust/
manage

Click to download full resolution via product page

Safety and Tolerability Profile

Osilodrostat's safety profile is consistent across clinical trials and real-world studies. The table below lists

common and important adverse events.

Adverse Event Frequency / Notes Management Considerations

Adrenal Insufficiency /
Glucocorticoid Withdrawal
Syndrome

Very Common (e.g., 28.6%

in ILLUSTRATE [2]; 9.9%

Differentiate based on symptoms and

serum cortisol levels. Requires careful
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Adverse Event Frequency / Notes Management Considerations

of treatment-related AEs in

LINC 6 [8])

dose titration and may need

glucocorticoid replacement [1] [7].

Hypokalemia Common Related to increased 11-

deoxycorticosterone; may require
potassium supplementation [9].

Hyperandrogenism (e.g.,
hirsutism, acne)

Common in females Caused by accumulation of adrenal
androgen precursors [9].

Prolonged QTc Interval Uncommon, but potentially
serious

Requires assessment of concomitant
medications and periodic ECG monitoring

[9] [10].

Nausea, Fatigue, Edema Common (≥20% in trials) Generally manageable; may be dose-

related [2] [10].

Key Takeaways for Researchers

High Real-World Efficacy: The recent Spanish study confirms that the high efficacy (around 90%

complete response) observed in controlled clinical trials is translatable to real-world clinical practice,
with a rapid onset of action [1].

Sustained Long-Term Benefit: Extension studies provide robust evidence that osilodrostat
maintains cortisol control and clinical improvements for up to 130 weeks (approximately 2.5 years) [3]

[4].
Favorable Comparative Profile: Indirect comparisons suggest osilodrostat has significantly higher

odds of achieving normal cortisol levels compared to metyrapone, a commonly used steroidogenesis
inhibitor [5].

Manageable Safety: The safety profile is well-characterized. The most common adverse events are
related to its mechanism of action and can be managed with careful dose titration and monitoring, as

outlined in consensus guidelines [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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